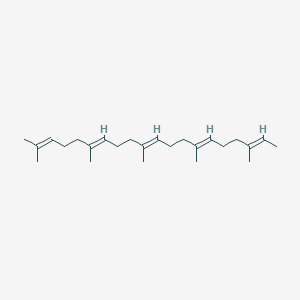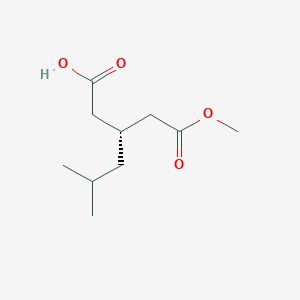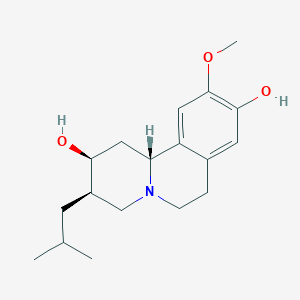
2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride involves multiple stepsThe final step involves the attachment of the hexahydro-1(2H)-azocinyl group via an ethyl linker, followed by the formation of the monohydrochloride salt .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
相似化合物的比较
2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:
6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine: This compound has a similar quinazoline core but different substituents, leading to different chemical and biological properties.
6,7-DIMETHOXY-N(2)-(2-(2-METHOXYPHENOXY)ET)-N(2)-ME-2,4-QUINAZOLINEDIAMINE HCL: Another related compound with different substituents, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various scientific research applications .
属性
CAS 编号 |
122001-65-4 |
|---|---|
分子式 |
C19H30ClN5O2 |
分子量 |
395.9 g/mol |
IUPAC 名称 |
2-N-[2-(azocan-1-yl)ethyl]-6,7-dimethoxyquinazoline-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C19H29N5O2.ClH/c1-25-16-12-14-15(13-17(16)26-2)22-19(23-18(14)20)21-8-11-24-9-6-4-3-5-7-10-24;/h12-13H,3-11H2,1-2H3,(H3,20,21,22,23);1H |
InChI 键 |
UQCMRUUNEWDPQM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)NCCN3CCCCCCC3)N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


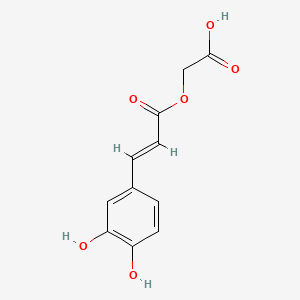
![copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate](/img/structure/B12780678.png)
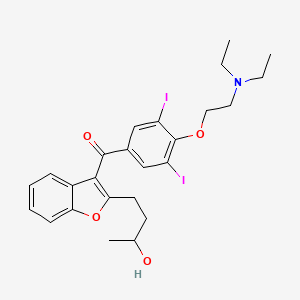

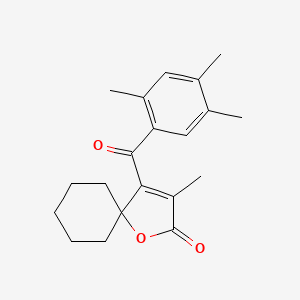


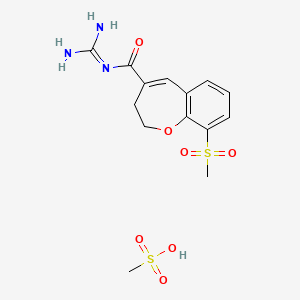
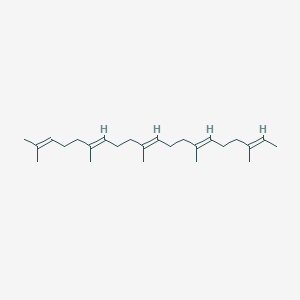
![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
